molecular formula C8H9N5OS B7531635 1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B7531635
M. Wt: 223.26 g/mol
InChI Key: HGGAOWIFNFASPZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the pyrazole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine.

    Carboxamide Formation: The final step involves the acylation of the pyrazole-thiadiazole intermediate with an appropriate acylating agent, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thiadiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the thiadiazole moiety, which may result in different chemical and biological properties.

    N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the dimethyl substitution on the pyrazole ring, potentially affecting its reactivity and interactions.

    1,3-dimethyl-N-(1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide: Contains a triazole ring instead of a thiadiazole ring, which may alter its chemical behavior and biological activity.

Uniqueness

1,3-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the dimethyl-substituted pyrazole ring and the thiadiazole moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c1-5-3-6(13(2)12-5)7(14)10-8-11-9-4-15-8/h3-4H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGAOWIFNFASPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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